(3-Acetamido-4-nitrophenyl)boronic acid
Overview
Description
(3-Acetamido-4-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O5 and its molecular weight is 223.98 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (3-Acetamido-4-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with palladium .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Biochemical Analysis
Biochemical Properties
(3-Acetamido-4-nitrophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, it can interact with other biomolecules like proteins and peptides, forming stable complexes that can be analyzed using various biochemical techniques .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in altered levels of specific proteins, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of enzymes. This binding interaction inhibits enzyme activity by blocking the catalytic function of the enzyme. The compound can also induce changes in gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a biochemical tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. Its stability and degradation profile are essential considerations for experimental design and interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects highlight the importance of optimizing the concentration of this compound in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can be metabolized by enzymes such as esterases and amidases, leading to the formation of metabolites that can be further analyzed. The compound’s impact on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
(3-acetamido-4-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXLCMYNUPALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674557 | |
Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-37-3 | |
Record name | (3-Acetamido-4-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.